

# An In-depth Technical Guide to the Chemical Structure and Properties of Ametryn

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Ametryn** is a selective triazine herbicide used extensively in agriculture to control annual broadleaf weeds and grasses in various crops, including sugarcane, pineapple, and corn.[1][2] As a member of the s-triazine chemical family, its herbicidal activity stems from its ability to inhibit photosynthesis.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for **Ametryn**, tailored for a scientific audience.

#### **Chemical Structure and Identification**

**Ametryn** is chemically identified as N-ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine.[1] It is a methylthio-1,3,5-triazine substituted with an ethylamino and an isopropylamino group at positions 4 and 6, respectively.[2]

Diagram 1: Chemical Structure of Ametryn

Caption: 2D chemical structure of the **Ametryn** molecule.

Table 1: Chemical Identification of Ametryn



Identifier	Value
IUPAC Name	4-N-ethyl-6-methylsulfanyl-2-N-propan-2-yl- 1,3,5-triazine-2,4-diamine[3]
CAS Number	834-12-8[1]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> N <sub>5</sub> S[ <u>1</u> ]
Molecular Weight	227.33 g/mol [3]
SMILES	CCNC1=NC(=NC(=N1)SC)NC(C)C[3]
InChI Key	RQVYBGPQFYCBGX-UHFFFAOYSA-N[1]

## **Physicochemical Properties**

**Ametryn** is a white crystalline solid that is stable under standard conditions.[2][4] Its solubility and partitioning behavior are critical to its environmental fate and herbicidal activity.

Table 2: Physicochemical Properties of Ametryn

Property	Value	Conditions
Melting Point	84-89 °C (183-192 °F)[3][5]	
Boiling Point	337 °C[3]	at 98.6 kPa
Water Solubility	185 - 209 mg/L[4][5][6]	20-25 °C
Vapor Pressure	2.74 x 10 <sup>-6</sup> mmHg (0.365 mPa)[3][5]	25 °C
Octanol-Water Partition Coefficient (log Kow)	2.63 - 3.0[7][8]	20-25 °C
рКа	4.10 (weak base)[3]	

Table 3: Solubility of Ametryn in Organic Solvents



Solvent	Solubility (g/L)	Temperature (°C)
Acetone	610 - 620[3][5]	25
Methanol	510[3][5]	25
Toluene	470[3][5]	25
n-Octanol	220[5]	
Hexane	58[5]	_

### **Mechanism of Action: Photosystem II Inhibition**

**Ametryn**'s primary mode of action is the inhibition of photosynthesis.[1][5] Like other triazine herbicides, it functions by blocking the electron transport chain within Photosystem II (PSII).[3] [5][9]

Specifically, **Ametryn** binds to the D1 protein, a key subunit of the PSII reaction center located in the thylakoid membranes of chloroplasts.[10][11] This binding occurs at the plastoquinone-binding niche, effectively displacing the native plastoquinone (QB) molecule.[5][11] By blocking the binding of plastoquinone, **Ametryn** interrupts the flow of electrons from the primary quinone acceptor (QA) to the plastoquinone pool.[11][12]

This blockage of electron transport halts the production of ATP and NADPH, which are essential for CO<sub>2</sub> fixation.[11] The disruption also leads to the formation of highly reactive oxygen species, which cause oxidative damage, lipid peroxidation, and ultimately, the destruction of cell membranes, leading to necrosis and plant death.[9][13]

Diagram 2: Ametryn's Inhibition of Photosystem II

Caption: **Ametryn** binds to the D1 protein, blocking electron transport to plastoquinone.

### **Experimental Protocols**

The determination of **Ametryn**'s physicochemical properties and herbicidal efficacy relies on standardized and reproducible experimental protocols.



#### **Physicochemical Property Determination**

The following OECD guidelines provide detailed methodologies for determining the key properties of chemical substances like **Ametryn**.

- Water Solubility: OECD Guideline 105 ("Water Solubility") describes the flask method and the column elution method.[14][15][16] The flask method is suitable for substances with solubilities above 10<sup>-2</sup> g/L and involves stirring the substance in water at a constant temperature until equilibrium is reached, followed by concentration analysis.[14][17]
- Octanol-Water Partition Coefficient (Kow): OECD Guideline 107 ("Partition Coefficient (noctanol/water): Shake Flask Method") is a common procedure for determining log Kow values between -2 and 4.[6][7] It involves dissolving the substance in a mixture of n-octanol and water, shaking to reach equilibrium, and then measuring the concentration of the substance in each phase.[4]
- Vapor Pressure: OECD Guideline 104 ("Vapour Pressure") outlines several methods, including the static method and the gas saturation method, applicable to different vapor pressure ranges.[8][18][19] The static method involves measuring the pressure of the substance in equilibrium with its solid or liquid phase in a closed system at a constant temperature.[20]

#### **Herbicidal Activity Bioassay (General Protocol)**

Assessing the herbicidal activity of **Ametryn** typically involves a whole-plant bioassay. This protocol provides a generalized workflow.

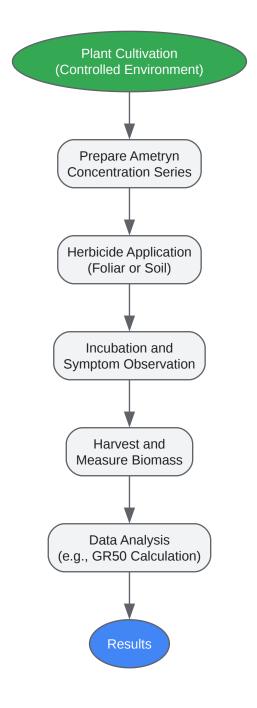
- Plant Cultivation: Grow susceptible indicator plant species (e.g., cucumber, lettuce) from seed in a controlled environment (growth chamber or greenhouse) with standardized soil/growth medium, light, temperature, and humidity.[21]
- Herbicide Application: Prepare a stock solution of Ametryn in a suitable solvent and create a
  series of dilutions to test a range of concentrations. Apply the herbicide solutions to the
  plants at a specific growth stage (e.g., two-leaf stage). Application can be via soil drenching
  (for root uptake) or foliar spray (for leaf uptake).[21] Include a control group treated only with
  the solvent.



- Incubation and Observation: Return the treated plants to the controlled environment.
   Observe and record phytotoxicity symptoms (e.g., chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[13]
- Data Collection: At the end of the observation period, harvest the above-ground biomass.
   Measure parameters such as plant height, fresh weight, and dry weight (after drying in an oven).[21]
- Analysis: Analyze the data to determine the dose-response relationship. Calculate metrics such as the GR<sub>50</sub> (the concentration required to reduce plant growth by 50%) or the LD<sub>50</sub> (the lethal dose for 50% of the plants).

Diagram 3: General Workflow for Herbicidal Bioassay





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#### Foundational & Exploratory





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